molecular formula C16H18FN3O2S B6559522 N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide CAS No. 921546-56-7

N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

Número de catálogo: B6559522
Número CAS: 921546-56-7
Peso molecular: 335.4 g/mol
Clave InChI: AVTUODFGLBRKOV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a thiazole-based derivative characterized by a 3-fluorophenyl carbamoyl group attached to a methylene bridge at the 4-position of the thiazole ring. The 2-position of the thiazole is substituted with a pivalamide (2,2-dimethylpropanamide) group.

Propiedades

IUPAC Name

N-[4-[2-(3-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-16(2,3)14(22)20-15-19-12(9-23-15)8-13(21)18-11-6-4-5-10(17)7-11/h4-7,9H,8H2,1-3H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTUODFGLBRKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorophenyl and Thiazole Motifs

(a) N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 923121-43-1)
  • Structure : Features a 2,6-difluorobenzyl group instead of 3-fluorophenyl and a pivalamide group.
  • Key Differences: The fluorination pattern (2,6-difluoro vs.
(b) N-(4-{[(4-Fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide (CAS 941898-87-9)
  • Structure : Replaces the 3-fluorophenyl group with 4-fluorophenyl and substitutes pivalamide with 3,5-dimethoxybenzamide.
  • Key Differences : The 4-fluorophenyl substitution may influence π-π stacking interactions in target binding sites, while the dimethoxybenzamide group introduces electron-donating effects, contrasting with the steric bulk of pivalamide .
  • Activity : Dimethoxybenzamide derivatives are often explored for kinase inhibition, suggesting divergent therapeutic applications compared to pivalamide-based compounds .

Anti-Inflammatory Thiazole Derivatives

(a) N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c)
  • Structure : Lacks fluorophenyl and pivalamide groups; features a 4-chlorobenzamide substituent.
  • Activity : Exhibited significant anti-inflammatory activity (carrageenan-induced rat paw edema model), attributed to chloro-substitution enhancing hydrophobic interactions with COX-2 .
  • Comparison : The absence of fluorine and pivalamide in 5c highlights the importance of halogenation and steric bulk in modulating potency .
(b) 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9)
  • Structure : Combines a thiazole with a 4-fluorophenyl-imidazole hybrid.
  • Activity : Demonstrated COX-1/2 inhibition (purity 85.3%), suggesting fluorophenyl-thiazole hybrids as dual cyclooxygenase inhibitors .
  • Comparison : The hybrid scaffold expands target selectivity compared to the simpler thiazole-pivalamide structure of the target compound .

Fluorophenyl Substitution

  • 3-Fluorophenyl vs. 4-Fluorophenyl : The position of fluorine affects electronic properties (σ-para vs. σ-meta effects). 3-Fluorophenyl may enhance membrane permeability due to reduced polarity compared to 4-fluoro derivatives .
  • Di-/Trifluoromethyl Analogues : Compounds like N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine () show that polyfluorinated groups improve antiproliferative activity, suggesting opportunities for optimizing the target compound .

Pivalamide vs. Alternative Amides

  • Pivalamide (2,2-dimethylpropanamide) : The bulky tert-butyl group may reduce metabolic degradation, enhancing pharmacokinetic profiles. This contrasts with smaller amides (e.g., acetamide in Compound 9 ), which prioritize target engagement over stability .

Data Tables

Compound Name Substituents Biological Activity Key Reference
N-(4-{[(3-Fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide 3-Fluorophenyl, pivalamide Hypothesized anti-inflammatory N/A
N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide 2,6-Difluorobenzyl, pivalamide Metabolic stability
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) 4-Chlorobenzamide Anti-inflammatory
Compound 9 () 4-Fluorophenyl-imidazole-thiazole COX-1/2 inhibition

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.